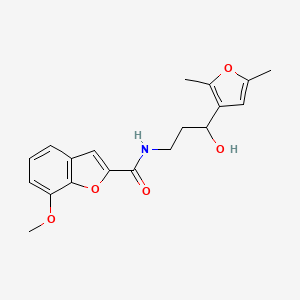

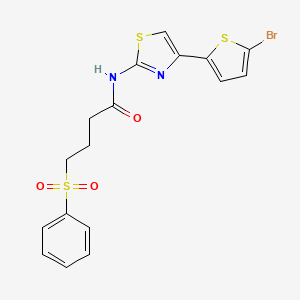

![molecular formula C13H21Cl3N2 B3008418 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride CAS No. 1266694-48-7](/img/structure/B3008418.png)

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride, also known as m-CPP , is a piperazine derivative. It serves as the major metabolite of several antidepressant medications, including trazodone , nefazodone , and etoperidone . m-CPP exhibits both stimulant and hallucinogenic properties.

Synthesis Analysis

The synthesis of m-CPP involves the introduction of a 3-chlorophenylpropyl group onto the piperazine ring. While specific synthetic methods may vary, this compound is typically prepared through chemical reactions that modify the piperazine scaffold .

Molecular Structure Analysis

The molecular formula of m-CPP is C10H13ClN2 . It exists as a dihydrochloride salt, with a molecular weight of approximately 196.68 g/mol (free base basis). The structure features a piperazine ring substituted with a 3-chlorophenylpropyl group .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Agonist

mCPP acts as a serotonin receptor agonist, specifically targeting serotonin receptors in the central nervous system. This property has led to its investigation in various contexts:

Antidepressant Properties: Researchers have explored mCPP’s potential as an antidepressant due to its interaction with serotonin receptors. By modulating serotonin signaling, it may contribute to mood regulation and alleviate depressive symptoms .

Anxiolytic Effects: Some studies suggest that mCPP may have anxiolytic (anti-anxiety) effects. Its impact on serotonin receptors could play a role in reducing anxiety and promoting relaxation .

Hallucinogenic Effects

While not extensively studied, mCPP has been associated with hallucinogenic side effects. Its interaction with serotonin receptors may contribute to altered perception and sensory experiences. However, caution is warranted due to potential adverse effects .

Cerebral Blood Vessel Regulation

Research involving narcotized rats has shown that mCPP reduces constrictor reactions of cerebral blood vessels in response to meta-chlorophenylpiperazine. This finding suggests a potential role in vascular regulation .

Isatin Biosynthesis and Stress Response

Isatin, a stress-related biological substance, increases in rat urine during stress. Studies have explored the relationship between mCPP and isatin biosynthesis. Understanding this pathway could provide insights into stress responses and related disorders .

Impurity in Nefazodone Hydrochloride

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride is present as an impurity in nefazodone hydrochloride, a pharmaceutical formulation. Researchers investigate its impact on drug efficacy and safety .

Model Ischemic Conditions

In animal models, mCPP’s effects on cerebral blood flow and vascular responses have been studied under ischemic conditions. These investigations aim to understand its potential therapeutic applications in ischemic diseases .

Wirkmechanismus

Target of Action

The primary target of 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride is the serotonin 2C receptor (5-HT2CR) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the function of the central nervous system and the general functioning of the body .

Mode of Action

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride acts as an agonist at the 5-HT2CR . This means it binds to this receptor and activates it, leading to an increase in the intracellular levels of second messengers . This activation can lead to various physiological responses, including mood regulation, appetite control, and the release of various neurotransmitters .

Biochemical Pathways

Upon activation of the 5-HT2CR, 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride can influence several biochemical pathways. These include pathways involved in the release of neurotransmitters, regulation of mood, and control of appetite . The exact downstream effects can vary depending on the specific cellular context and the presence of other signaling molecules .

Pharmacokinetics

As a metabolite of the antidepressant drug trazodone , it is likely that it shares some pharmacokinetic properties with this parent compound.

Result of Action

The activation of the 5-HT2CR by 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride can lead to a variety of cellular and molecular effects. For example, it has been shown to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that it may have potential applications in the treatment of conditions related to appetite and weight control .

Eigenschaften

IUPAC Name |

1-[3-(3-chlorophenyl)propyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2.2ClH/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16;;/h1,3,5,11,15H,2,4,6-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHPWMUAECGTBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC2=CC(=CC=C2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

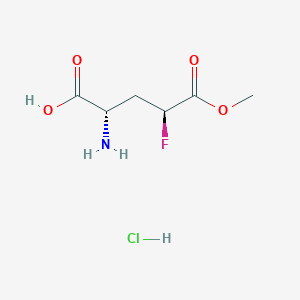

![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)

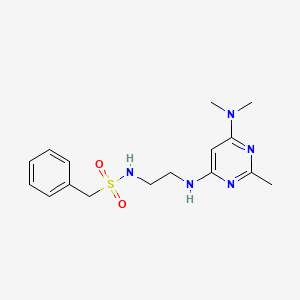

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3008338.png)

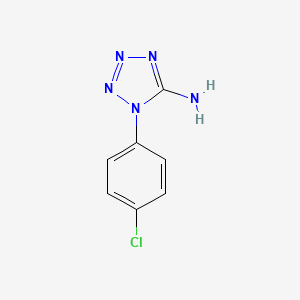

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3008340.png)

![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)

![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B3008358.png)